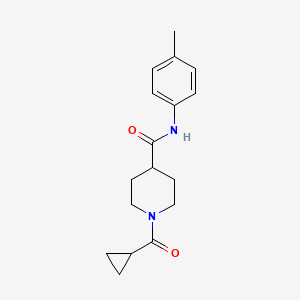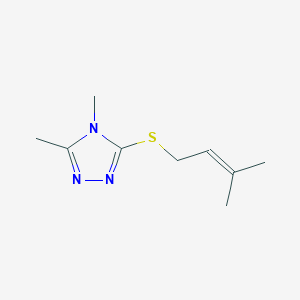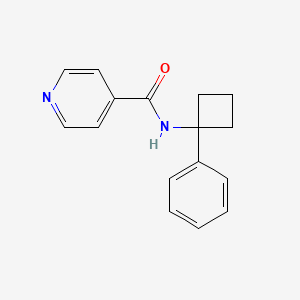![molecular formula C16H19N3O B7475692 N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7475692.png)
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide, also known as DMMP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMMP has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of several diseases. In
Mécanisme D'action
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's mechanism of action is not fully understood, but it is believed to act on several molecular targets, including ion channels, receptors, and enzymes. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. It also interacts with the GABA receptor, which is involved in the regulation of neuronal excitability. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to inhibit the growth of cancer cells and reduce tumor size, possibly through its effects on cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has several advantages for lab experiments, including its low toxicity and high potency. However, its limited solubility in water can make it difficult to administer in vivo. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research of N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to understand its mechanism of action and potential side effects. N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide's potential as an anti-cancer agent also warrants further investigation. Additionally, the development of new synthesis methods and formulations could improve its solubility and effectiveness as a therapeutic agent.
Conclusion:
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. Its various biochemical and physiological effects make it a promising candidate for the treatment of several diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzylamine with ethyl 2-oxo-4-phenylbutyrate to obtain the intermediate 2,4-dimethyl-N-(phenylmethyl)pyrazine-5-carboxamide. This intermediate is then reacted with methylmagnesium bromide to obtain the final product N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide.
Applications De Recherche Scientifique
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing tumor size.
Propriétés
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-6-14(12(2)7-11)10-19(4)16(20)15-9-17-13(3)8-18-15/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGAXGCQPAKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN(C)C(=O)C2=NC=C(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)methyl]-N,5-dimethylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)

![methyl 2-[2-(1H-indol-3-yl)ethylamino]pyridine-3-carboxylate](/img/structure/B7475644.png)

![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)


![1,3-dimethyl-N-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475699.png)

![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)
![6-[(3,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475722.png)
